5-(4-Pyridyl)-1,3-oxazole
Overview
Description
5-(4-Pyridyl)-1,3-oxazole is a heterocyclic aromatic organic compound characterized by the presence of a pyridyl group attached to the 4-position of a 1,3-oxazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 4-pyridylaminoacetaldehyde with formamide under acidic conditions.
Microwave-Assisted Synthesis: This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Solvothermal Synthesis: This method involves the use of a solvent under high pressure and temperature to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the oxazole ring.
Mechanism of Action
Target of Action
Similar compounds such as 4-aminopyridine and SB203580 have been reported to interact with voltage-gated potassium channels and p38 catalytic activity respectively. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling.
Mode of Action
For instance, 4-Aminopyridine acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . Similarly, SB203580 inhibits p38 catalytic activity by binding to the ATP binding pocket .
Biochemical Pathways
Compounds like 3′,5′-camp have been reported to function as intracellular regulators of lysosomal ph, which is essential for the activity of acidic lysosomal enzymes
Pharmacokinetics
A compound named tbaj-876, which is a 3,5-dialkoxy-4-pyridyl derivative, has been reported to have more potent in vitro and in vivo anti-tubercular activity, with greatly attenuated herg blockade . This suggests that 5-(4-Pyridyl)-1,3-oxazole might have similar properties, but further studies are required to confirm this.
Result of Action
It’s worth noting that 2-(4-pyridyl)benzimidazole, a related compound, has been reported to act as a mixed-type inhibitor with predominant cathodic effectiveness, being a good inhibitor for ms corrosion in 10 M HCl .
Action Environment
A study on the thermal decomposition of 5-(4-pyridyl)tetrazolate (h4-ptz) has been carried out, providing some insight into how temperature might affect the stability of similar compounds .
Scientific Research Applications
5-(4-Pyridyl)-1,3-oxazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazole
5-(4-Pyridyl)-1H-tetrazole
5-(4-Pyridyl)-1,2,4-triazole
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Properties
IUPAC Name |
5-pyridin-4-yl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQAOCIKCVFASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353188 | |
Record name | 5-(4-pyridyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-75-5 | |
Record name | 5-(4-pyridyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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